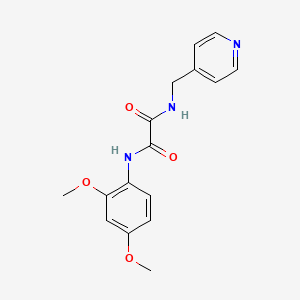
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound inhibits the activity of IKKβ, which is an upstream regulator of NF-κB, leading to the downregulation of NF-κB target genes that are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of STAT3, which is a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. This compound is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound has also been shown to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential of this compound as a preventative agent for cancer. This compound has been shown to have potent anti-cancer activity, and it may be possible to use this compound as a preventative agent for individuals at high risk of developing cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected. This compound inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. This compound has several advantages for lab experiments, but there are also limitations to using this compound in vivo. Future research on this compound should focus on investigating its potential as a combination therapy, preventative agent, and optimizing its pharmacokinetics and pharmacodynamics for clinical use.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with ethylenediamine to yield this compound. The synthesis of this compound has been reported in several studies, and it is a relatively simple and efficient process.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including pancreatic, breast, prostate, and lung cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-3-4-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANGSPBWBKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

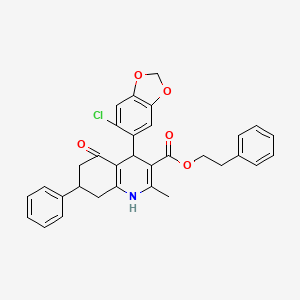
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
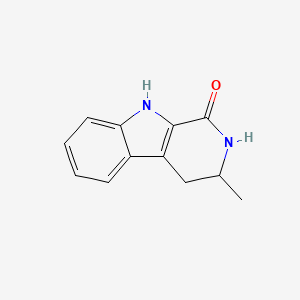
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
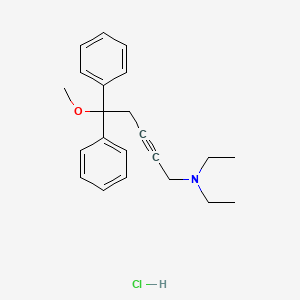
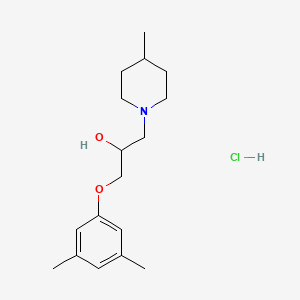
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)